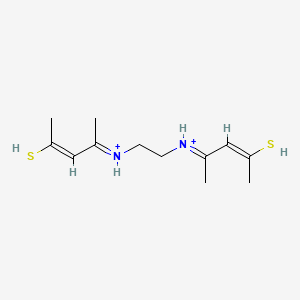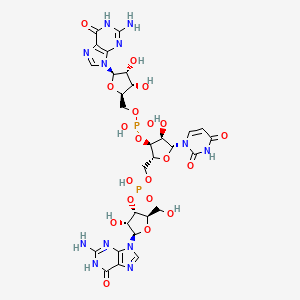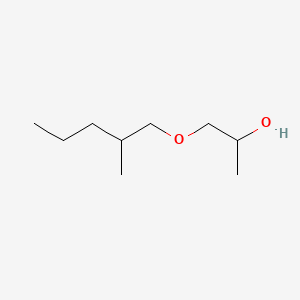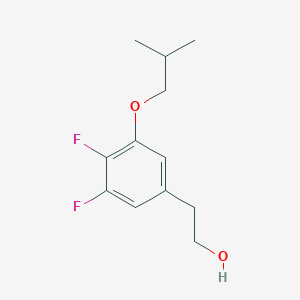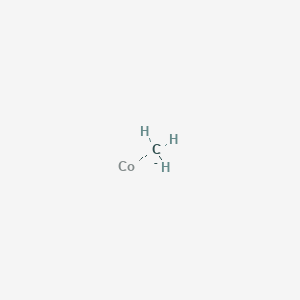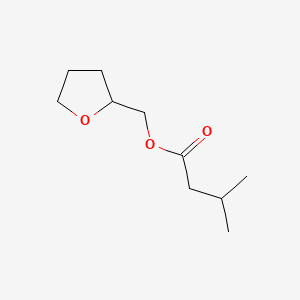
1-((2-Hydroxyethoxy)methyl)-5-nitorcytosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((2-Hydroxyethoxy)methyl)-5-nitorcytosine is a synthetic nucleoside analog that has garnered significant interest in the fields of chemistry, biology, and medicine This compound is structurally related to cytosine, one of the four main bases found in DNA and RNA
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Hydroxyethoxy)methyl)-5-nitorcytosine typically involves multiple steps, starting from readily available precursorsThe nitro group is then introduced via nitration reactions under controlled conditions to ensure selective substitution at the desired position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
1-((2-Hydroxyethoxy)methyl)-5-nitorcytosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydroxyethoxy methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 1-((2-Hydroxyethoxy)methyl)-5-aminocytosine, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Aplicaciones Científicas De Investigación
1-((2-Hydroxyethoxy)methyl)-5-nitorcytosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its potential role in gene regulation and epigenetic modifications.
Medicine: It has shown promise as an antiviral and anticancer agent due to its ability to interfere with nucleic acid synthesis.
Industry: The compound is used in the development of novel materials and as a precursor for various chemical processes
Mecanismo De Acción
The mechanism of action of 1-((2-Hydroxyethoxy)methyl)-5-nitorcytosine involves its incorporation into nucleic acids, where it can disrupt normal base pairing and replication processes. The nitro group can undergo reduction to form reactive intermediates that further interfere with cellular functions. The compound targets specific enzymes and pathways involved in DNA and RNA synthesis, leading to its antiviral and anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
1-((2-Hydroxyethoxy)methyl)-5-methyluracil:
1-((2-Hydroxyethoxy)methyl)-5-aminocytosine: This compound is formed by the reduction of the nitro group in 1-((2-Hydroxyethoxy)methyl)-5-nitorcytosine.
Uniqueness
This compound is unique due to the presence of both the hydroxyethoxy methyl group and the nitro group, which confer distinct chemical properties and biological activities. The combination of these functional groups enhances its potential as a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
91897-91-5 |
|---|---|
Fórmula molecular |
C7H10N4O5 |
Peso molecular |
230.18 g/mol |
Nombre IUPAC |
4-amino-1-(2-hydroxyethoxymethyl)-5-nitropyrimidin-2-one |
InChI |
InChI=1S/C7H10N4O5/c8-6-5(11(14)15)3-10(7(13)9-6)4-16-2-1-12/h3,12H,1-2,4H2,(H2,8,9,13) |
Clave InChI |
CPWDKIFEUUWDSO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=NC(=O)N1COCCO)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


